

# Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Chlorophenyl-2- pyridinylmethanol	
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This technical document provides a comprehensive overview of the spectroscopic properties of **4-Chlorophenyl-2-pyridinylmethanol**, a key intermediate in pharmaceutical synthesis.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside relevant experimental protocols.

## **Spectroscopic Data Analysis**

The structural elucidation of **4-Chlorophenyl-2-pyridinylmethanol** is supported by a range of spectroscopic techniques. The following tables summarize the key data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While specific experimental spectra for **4-Chlorophenyl-2-pyridinylmethanol** are available through databases such as SpectraBase, detailed peak assignments are provided below based on theoretical analysis and data from structurally related compounds.[3]

Table 1: <sup>1</sup>H NMR Spectral Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.5	d	1H	Pyridinyl-H6
~7.7	t	1H	Pyridinyl-H4
~7.4	d	1H	Pyridinyl-H5
~7.3	d	2H	Chlorophenyl-H2, H6
~7.2	d	2H	Chlorophenyl-H3, H5
~7.1	t	1H	Pyridinyl-H3
~5.7	S	1H	Methanol-CH
~5.5	S	1H	Methanol-OH

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	Pyridinyl-C2
~148	Pyridinyl-C6
~142	Chlorophenyl-C1
~137	Pyridinyl-C4
~133	Chlorophenyl-C4
~128	Chlorophenyl-C3, C5
~128	Chlorophenyl-C2, C6
~122	Pyridinyl-C5
~120	Pyridinyl-C3
~75	Methanol-CH

## **Infrared (IR) Spectroscopy**



The vibrational modes of **4-Chlorophenyl-2-pyridinylmethanol** have been investigated through theoretical calculations, providing insight into its structural characteristics.[4]

Table 3: Key IR Absorption Bands (Theoretical)[4]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3741	O-H stretch
3110-2929	C-H stretch (aromatic)
1583, 1575, 1559	C-C stretch (aromatic)
1100-800	C-C stretch (mixed modes)

### **Mass Spectrometry (MS)**

Mass spectrometric analysis provides crucial information regarding the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

Technique	lon	m/z
Electrospray Ionization (ESI)	[M+H]+	220

## **Experimental Protocols**

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

### **NMR Spectroscopy**

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:



- Dissolve approximately 5-10 mg of **4-Chlorophenyl-2-pyridinylmethanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### **Data Acquisition:**

- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in the molecule.

#### Sample Preparation:

- Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Thin Film: Dissolve the sample in a volatile solvent, cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[3]

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Place the sample in the beam path and record the sample spectrum.
- The final spectrum is obtained by rationing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry**



Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI):

- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g.,  $10-100 \mu g/mL$ ).
- Infuse the solution directly into the ESI source or introduce it via liquid chromatography.
- The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized to achieve maximum signal intensity for the [M+H]<sup>+</sup> ion.

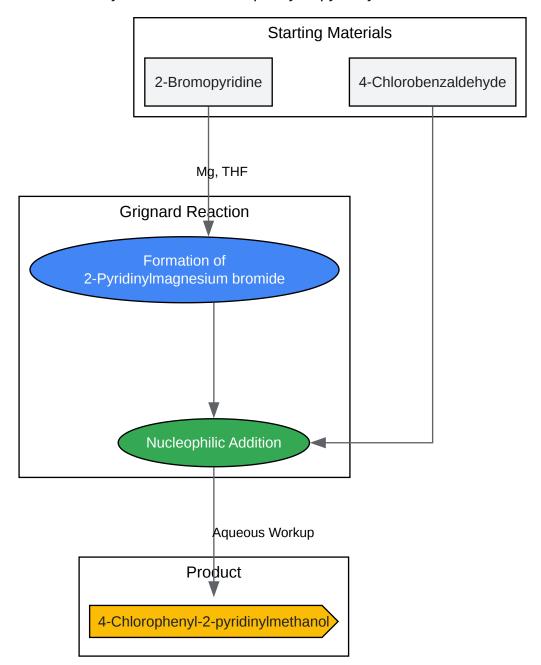
Gas Chromatography-Mass Spectrometry (GC-MS):[3]

- Dissolve the sample in a volatile organic solvent.
- Inject the solution into the GC, where the compound is separated from any impurities.
- The eluent from the GC column is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

## **Synthetic Workflow**

**4-Chlorophenyl-2-pyridinylmethanol** is a valuable precursor in the synthesis of several pharmaceutical agents. The following diagram illustrates a common synthetic route to this intermediate.





Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

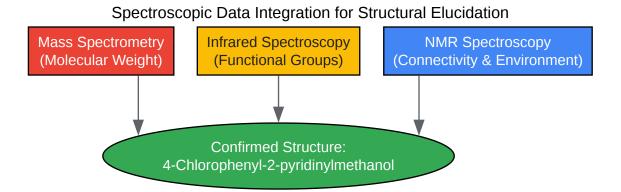
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Caption: A typical Grignard reaction pathway for the synthesis of **4-Chlorophenyl-2-pyridinylmethanol**.

# **Logical Relationship of Spectroscopic Analysis**



The combination of different spectroscopic techniques provides a comprehensive structural confirmation of **4-Chlorophenyl-2-pyridinylmethanol**.



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Caption: Integration of spectroscopic data for the structural confirmation of the target compound.

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